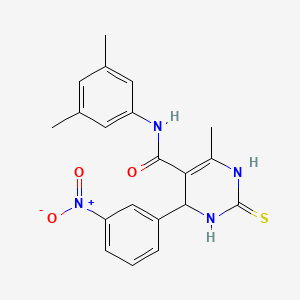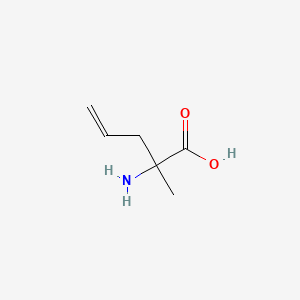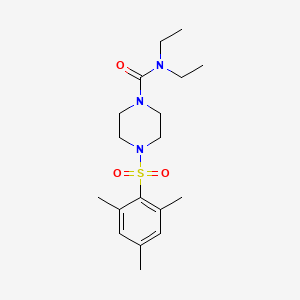![molecular formula C7H3BrClNS B2953750 5-Bromo-2-chlorothieno[2,3-b]pyridine CAS No. 1780025-42-4](/img/structure/B2953750.png)
5-Bromo-2-chlorothieno[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chlorothieno[2,3-b]pyridine is a heterocyclic compound with the molecular weight of 248.53 . It is also known by its IUPAC name this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C7H3BrClNS/c8-5-1-4-2-6(9)11-7(4)10-3-5/h1-3H . This indicates the presence of bromine, chlorine, sulfur, and nitrogen atoms in the molecule. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 248.53 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
5-Bromo-2-chlorothieno[2,3-b]pyridine serves as a pivotal intermediate in the synthesis of various organic compounds. For instance, its amination catalyzed by a palladium-Xantphos complex has been shown to yield 5-amino-2-chloropyridine with high selectivity and yield, demonstrating its role in creating building blocks for further chemical synthesis (Jianguo Ji, Tao Li, & W. Bunnelle, 2003). Additionally, chemical transformations on similar compounds have facilitated the production of derivatives with various substituents, showcasing the versatility of thieno[2,3-b]pyridine derivatives in chemical synthesis (L. Klemm & R. Zell, 1968).
Optical and Material Applications
The compound's derivatives have been investigated for their optical properties, including fluorescence behavior, which is significant for materials science and photophysical applications. Studies have indicated that the introduction of donor-acceptor substituents on thieno[3,2-c]pyridine derivatives can affect their absorption and emission properties, potentially making them suitable for applications in fluorescent materials and sensors (R. Toche & S. Chavan, 2013).
Biological and Pharmacological Research
Although the request excludes drug use, dosage, and side effects, it's worth noting that derivatives of this compound have been explored for their potential biological activities. For example, studies on pyridinesulfonamide derivatives, including 5-bromo-2-chloro variants, have investigated their anticancer activity, highlighting the role of stereochemistry in biological efficacy (Zhixu Zhou et al., 2015).
Cross-Coupling Reactions and Drug Discovery
The utility of this compound in cross-coupling reactions, such as Suzuki reactions, underpins its importance in the synthesis of novel compounds potentially relevant for drug discovery and other applications (Gulraiz Ahmad et al., 2017). This demonstrates the compound's role in facilitating the creation of diverse molecular architectures.
Eigenschaften
IUPAC Name |
5-bromo-2-chlorothieno[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-1-4-2-6(9)11-7(4)10-3-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFPBGMGFPBAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(SC2=NC=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1780025-42-4 |
Source


|
| Record name | 5-bromo-2-chlorothieno[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid](/img/structure/B2953670.png)
![N-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2953671.png)
![1-[(6-Chloropyridin-3-yl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2953673.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2953675.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide](/img/structure/B2953680.png)

![(Z)-methyl 2-(4-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2953682.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-6-(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2953686.png)

